molecular formula C12H17NO4S2 B12443670 Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12443670
M. Wt: 303.4 g/mol
InChI Key: PFKSUNPTLIPHDC-UHFFFAOYSA-N
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Description

Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a methylsulfonylamino group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a benzene derivative under acidic or basic conditions.

    Introduction of the Methylsulfonylamino Group: The next step involves the introduction of the methylsulfonylamino group. This can be accomplished by reacting the benzothiophene intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[(methylsulfonyl)amino]-1-benzothiophene-3-carboxylate: This compound lacks the tetrahydro modification, which may result in different chemical and biological properties.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: This compound has a benzofuran core instead of a benzothiophene core, which can influence its chemical behavior and biological activity.

Each of these compounds has unique features that can be leveraged for specific applications, highlighting the versatility and potential of this compound in scientific research and industry.

Properties

Molecular Formula

C12H17NO4S2

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 2-(methanesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C12H17NO4S2/c1-3-17-12(14)10-8-6-4-5-7-9(8)18-11(10)13-19(2,15)16/h13H,3-7H2,1-2H3

InChI Key

PFKSUNPTLIPHDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C

Origin of Product

United States

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